MSS1 protein
Description
Nomenclature and Classification within Protein Superfamilies
The naming and categorization of proteins are fundamental to their study. MSS1 is an example of a protein known by multiple names, reflecting its discovery in different contexts and organisms.
The protein referred to as MSS1 has several synonymous designations depending on the organism and the specific research focus. In humans, it is widely known as PSMC2 (Proteasome 26S Subunit, ATPase 2). wikipedia.orgciteab.comfishersci.ca Other human synonyms include RPT1 (26S proteasome AAA-ATPase subunit RPT1), S7, and Nbla10058. wikipedia.orgciteab.comfishersci.caguidetoimmunopharmacology.org In the yeast Saccharomyces cerevisiae, the proteasomal subunit homologous to human PSMC2 is often referred to as RPT1 or by its systematic name YKL145W. Another protein in S. cerevisiae, a mitochondrial GTPase also sometimes referred to as MSS1, has synonyms like PET53 and YMR023C. In Schizosaccharomyces pombe, the mitochondrial GTPase homolog is known as SPAC222.05c and also referred to as mss1. A distinct mitochondrial GTPase in humans, a homolog of the yeast mitochondrial MSS1, is named GTPBP3 (GTP binding protein 3).
This multiplicity of names highlights the importance of systematic nomenclature and the use of standardized identifiers (such as those from UniProt or NCBI Gene) to ensure clarity in research.
A key classification for the proteasomal MSS1 (PSMC2/RPT1) is its membership in the AAA ATPase family. wikipedia.orgciteab.com AAA stands for "ATPases Associated with diverse cellular Activities". This is a large and functionally diverse protein family belonging to the AAA+ superfamily of ring-shaped P-loop NTPases. These proteins are characterized by a conserved AAA domain, typically around 200-250 amino acids, which contains Walker A and Walker B motifs essential for ATP binding and hydrolysis.
The proteasomal MSS1 (PSMC2/RPT1) is a core component of the 26S proteasome's 19S regulatory particle. wikipedia.orgciteab.com Specifically, it is one of the six AAA ATPase subunits (Rpt1-Rpt6) that form the base subcomplex of the 19S particle. wikipedia.orgciteab.com This base subcomplex is crucial for recognizing, unfolding, and translocating ubiquitinated protein substrates into the 20S catalytic core of the proteasome for degradation.
It is important to distinguish the proteasomal MSS1 (an ATPase) from the mitochondrial protein also sometimes called MSS1 (TrmE/GTPBP3), which is a GTPase. GTPases belong to the P-loop GTPase superfamily and function as molecular switches by cycling between GTP-bound (active) and GDP-bound (inactive) states. While both AAA ATPases and many GTPases are P-loop NTPases, they utilize different nucleotide substrates (ATP vs. GTP) and participate in distinct cellular pathways.
Here is a table summarizing the classification and synonyms:
| Protein Context | Primary Name (Human) | Synonyms (Human) | Primary Name (Yeast S. cerevisiae) | Synonyms (Yeast S. cerevisiae) | Protein Family/Superfamily | Nucleotide Hydrolyzed |
| 26S Proteasome Subunit | PSMC2 | MSS1, RPT1, S7, Nbla10058 | RPT1 | YKL145W | AAA ATPase / AAA+ Superfamily | ATP |
| Mitochondrial | GTPBP3 | Mitochondrial GTPase MSS1 | MSS1 | PET53, YMR023C | P-loop GTPase Superfamily | GTP |
Synonymous Designations and Systematics
Ubiquitous Presence and Evolutionary Conservation Across Eukaryotic Organisms
Proteasomal MSS1 (PSMC2/RPT1), as a fundamental component of the ubiquitin-proteasome system, is ubiquitously present across eukaryotic organisms. The 26S proteasome complex, in which it resides, is highly conserved among eukaryotes and is essential for cell viability. The broader AAA ATPase family is found in all domains of life, underscoring the ancient and vital nature of ATP-dependent protein remodeling and translocation processes.
Evolutionary conservation of proteins often indicates that they perform essential functions that have been maintained throughout evolution due to selective pressure. The high degree of conservation observed for proteasomal subunits like MSS1 reflects their indispensable role in protein degradation and cellular homeostasis.
Similarly, the mitochondrial GTPase also known as MSS1 (human GTPBP3, yeast MSS1/TrmE) is evolutionarily conserved from bacteria to mammals, indicating its fundamental role in mitochondrial function, specifically in tRNA modification.
Overview of Canonical and Non-Canonical Functions
The functions of MSS1 proteins can be broadly categorized into canonical roles, which are well-established and directly related to their primary complexes, and non-canonical roles, which may be less characterized or involve participation in alternative pathways.
Canonical Functions (Proteasomal MSS1/PSMC2/RPT1): The primary canonical function of proteasomal MSS1 (PSMC2/RPT1) is its integral role in the 26S proteasome-mediated degradation of ubiquitinated proteins. wikipedia.orgciteab.com Within the 19S regulatory particle's base, the AAA ATPase subunits, including MSS1, utilize the energy from ATP hydrolysis to unfold target proteins and translocate them into the 20S core particle for proteolysis. This process is crucial for:
Maintaining protein homeostasis by clearing misfolded, damaged, or unneeded proteins. wikipedia.orgciteab.com
Regulating numerous cellular processes, including cell cycle progression, apoptosis, and DNA damage repair, by controlling the abundance of key regulatory proteins. wikipedia.orgciteab.com
Antigen processing and presentation via MHC class I. citeab.com
Assembly of the proteasome regulatory particle itself.
Canonical Functions (Mitochondrial MSS1/GTPBP3/TrmE): The mitochondrial protein also known as MSS1 (GTPBP3/TrmE) has a distinct canonical function related to mitochondrial translation. It is a GTPase involved in the post-transcriptional modification of mitochondrial tRNAs, specifically the modification of uridine (B1682114) bases at the wobble position (U34). This modification is essential for the accurate and efficient translation of mitochondrial proteins. Mutations in this protein can impair mitochondrial translation and lead to respiratory deficiencies.
Non-Canonical Functions: Research suggests potential non-canonical roles for both forms of MSS1.
For the proteasomal MSS1 (PSMC2), studies indicate interactions with basal transcription factors, suggesting a possible role in transcription regulation beyond protein degradation. citeab.com It may also be involved in the regulation of HIV Tat protein interaction with the transcription complex by competing for binding with PSMC3. citeab.com Furthermore, inhibition of proteasomal MSS1 has been explored in the context of suppressing neuroinflammation.
For the mitochondrial MSS1 (GTPBP3), the identification of a cytoplasm-localized isoform in humans suggests potential functions outside of the mitochondria that are yet to be fully understood.
These findings highlight the multifaceted nature of proteins named MSS1 and the ongoing research to fully delineate their roles in cellular biology.
Properties
CAS No. |
147416-58-8 |
|---|---|
Molecular Formula |
C8H8O3 |
Synonyms |
MSS1 protein |
Origin of Product |
United States |
Molecular Architecture and Subcellular Compartmentation of Mss1 Protein
Domains and Conserved Motifs for Nucleotide Binding and Hydrolysis
MSS1 belongs to the AAA (ATPases Associated with diverse cellular Activities) family of proteins, characterized by a conserved AAA domain of approximately 220 amino acids that includes an ATP-binding site. expasy.org This domain is essential for the protein's function, acting as an ATP-dependent molecular clamp. expasy.org
Key conserved motifs within the MSS1 protein are critical for its ability to bind and hydrolyze nucleotides, primarily ATP and GTP. uniprot.orguniprot.orgebi.ac.uk These motifs include:
P-loop (Phosphate-binding loop): A conserved sequence motif that is central to the binding of the phosphate (B84403) groups of ATP and GTP. ebi.ac.uk
Walker A and B motifs: These are highly conserved sequences found in many ATP- and GTP-binding proteins. The Walker A motif is involved in binding the phosphate portion of the nucleotide, while the Walker B motif is crucial for the hydrolysis of the nucleotide.
G_TrmE domain: This is a guanine (B1146940) nucleotide-binding domain that is characteristic of the TrmE family of proteins, to which MSS1 belongs. ebi.ac.uk
The binding and subsequent hydrolysis of ATP or GTP induce conformational changes in the this compound. mdpi.comembopress.org This process is fundamental to its various cellular functions, as the energy released from nucleotide hydrolysis drives the mechanical work performed by the protein. mdpi.com For instance, in the context of the 26S proteasome, ATP hydrolysis by MSS1 and other AAA-ATPases is necessary for the unfolding and translocation of protein substrates into the proteasome's catalytic core for degradation. expasy.org
The table below summarizes the key domains and motifs involved in nucleotide binding and hydrolysis in MSS1.
| Domain/Motif | Function |
| AAA Domain | A conserved region of about 220 amino acids containing an ATP-binding site, acting as an ATP-dependent protein clamp. expasy.org |
| P-loop | Binds the phosphate groups of ATP and GTP. ebi.ac.uk |
| Walker A motif | Involved in binding the phosphate portion of the nucleotide. |
| Walker B motif | Crucial for the hydrolysis of the nucleotide. |
| G_TrmE domain | A guanine nucleotide-binding domain characteristic of the TrmE family. ebi.ac.uk |
Subcellular Distribution and Dynamic Localization
The functional versatility of MSS1 is reflected in its widespread and dynamic distribution across different subcellular compartments. nih.govuc.pt Its localization is not static and can be influenced by the cellular context and the needs of the cell.
Nucleo-Cytoplasmic Distribution Dynamics
MSS1 is found in both the nucleus and the cytoplasm. plos.orguc.pt This dual localization is significant as it allows the protein to participate in processes occurring in both compartments. The distribution between the nucleus and cytoplasm can be dynamic, with evidence suggesting that MSS1 can shuttle between these two compartments. This nucleocytoplasmic shuttling is important for its role in regulating the degradation of cell cycle proteins and its interaction with transcription factors. nih.govnih.gov For example, during mitosis, MSS1 interacts with the nuclear protein HEC only when it is dissociated from the 26S proteasome complex. nih.gov Furthermore, studies have shown that the relative abundance of MSS1 in the nucleus versus the cytoplasm can change in response to cellular signals and in certain disease states. plos.org
Mitochondrial Localization and Compartmental Specificity
In addition to its presence in the nucleus and cytoplasm, MSS1 has been identified within mitochondria. uniprot.orguniprot.orgyeastgenome.orgweizmann.ac.ilnih.gov Specifically, it has been localized to the mitochondrial inner membrane. uniprot.orguniprot.orgyeastgenome.org In yeast, the MSS1 homolog is involved in the modification of mitochondrial tRNAs, a process essential for the proper synthesis of mitochondrial-encoded proteins like cytochrome c oxidase subunit 1 (COX1). uniprot.orgebi.ac.uk The human homolog of yeast MSS1, known as GTPBP3, is also localized to the mitochondria and is believed to have a similar function in mitochondrial tRNA modification. nih.gov This specific compartmentalization underscores the role of MSS1 in maintaining mitochondrial function.
The table below details the subcellular localization of the this compound.
| Subcellular Location | Specific Compartment | Supporting Evidence |
| Nucleus | - | plos.orgnih.govuc.pt |
| Cytoplasm | - | plos.orguniprot.orguniprot.orguc.pt |
| Mitochondria | Mitochondrial Inner Membrane | uniprot.orguniprot.orgyeastgenome.orgweizmann.ac.ilnih.gov |
Association with Membrane Structures
MSS1's interaction is not limited to soluble protein complexes; it also associates with membrane structures. Its localization to the mitochondrial inner membrane is a key example of this. uniprot.orguniprot.orgyeastgenome.org Proteins that associate with membranes can be classified as either integral or peripheral. libretexts.org Integral membrane proteins are embedded within the lipid bilayer, while peripheral membrane proteins associate more loosely with the membrane surface or with integral membrane proteins. libretexts.org While the precise nature of MSS1's association with the mitochondrial inner membrane is still under investigation, its role in processes occurring at this membrane suggests a functionally important interaction. This association is crucial for its function in modifying mitochondrial tRNAs, which are in close proximity to the inner membrane where mitochondrial translation occurs. uniprot.orgebi.ac.uk
Functional Roles of Mss1 Protein in Cellular Homeostasis and Regulation
Involvement in the Ubiquitin-Proteasome System (UPS)
In humans and other mammals, MSS1 is an alias for PSMC2, a critical protein within the proteolytic machinery of the cell. genecards.orgwikipedia.org This protein is a member of the Triple-A (AAA) family of ATPases and is integral to the function of the 26S proteasome, which is responsible for degrading ubiquitinated proteins. nih.govgithub.io This process is fundamental for maintaining cellular health by eliminating misfolded, damaged, or unneeded proteins. uniprot.org
Integration within the 26S Proteasome 19S Regulatory Complex
The 26S proteasome is a large, multi-subunit complex composed of a 20S core particle (CP), which contains the catalytic sites for proteolysis, and one or two 19S regulatory particles (RP) that cap the ends of the core. cellsignal.comnih.gov The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating substrate proteins into the 20S core for degradation. nih.gov
Table 1: Components of the 19S Regulatory Particle Base
| Subunit Category | Protein Subunits | Function |
|---|---|---|
| AAA-ATPases | PSMC1 (RPT2), PSMC2 (RPT1/MSS1) , PSMC3 (RPT5), PSMC4 (RPT3), PSMC5 (RPT6), PSMC6 (RPT4) | ATP hydrolysis, substrate unfolding, and translocation |
| Non-ATPases | RPN1, RPN2, RPN10, RPN13 | Substrate recognition and structural support |
Contributions to ATP-Dependent Protein Degradation Mechanisms
The degradation of proteins by the 26S proteasome is an energy-dependent process that relies on the hydrolysis of ATP by the six ATPase subunits in the 19S base, including MSS1/PSMC2. cellsignal.comwikipedia.org The energy released from ATP hydrolysis fuels the conformational changes necessary for the entire degradation cascade. cellsignal.com This includes the initial recognition of polyubiquitinated substrates, their subsequent processing, and their translocation into the catalytic core. The ATPase activity is central to the proteasome's ability to handle a vast array of cellular proteins targeted for destruction. atomic-lab.org
Regulation of Substrate Unfolding and Translocation
A primary function of the MSS1/PSMC2-containing ATPase ring is to unfold the target proteins. nih.govtandfonline.com Most proteins targeted for degradation are in a folded, globular state and are too large to enter the narrow channel of the 20S core particle. The heterohexameric ATPase ring acts as a molecular motor, using the energy from ATP hydrolysis to unravel the substrate's tertiary structure. cellsignal.com Once unfolded, the linearized polypeptide chain is threaded through the pore of the ATPase ring and translocated into the proteolytic chamber of the 20S core, where it is cleaved into small peptides. cellsignal.comnih.gov
Role in Maintenance of Cellular Proteostasis
By participating in the selective removal of specific proteins, the proteasome, and by extension MSS1/PSMC2, plays a paramount role in maintaining protein homeostasis, or proteostasis. uniprot.org This process is vital for numerous cellular functions, including:
Quality Control: Removing misfolded or damaged proteins that could otherwise form toxic aggregates. uniprot.org
Cell Cycle Progression: Degrading cyclins and other regulatory proteins to ensure unidirectional progression through the cell cycle. uniprot.org
Signal Transduction: Terminating signaling pathways by degrading activated signaling molecules.
DNA Damage Repair: Removing proteins to allow access to repair machinery. uniprot.org
Dysfunction in the proteasome and its components like MSS1/PSMC2 can lead to an imbalance in proteostasis, a condition linked to various neurodegenerative diseases and cancer. tandfonline.comfrontiersin.org
Participation in Mitochondrial Biogenesis and Function
In the budding yeast Saccharomyces cerevisiae and fission yeast Schizosaccharomyces pombe, MSS1 is a nuclear-encoded GTP-binding protein that functions within the mitochondria. yeastgenome.orguniprot.org It is distinct from the mammalian proteasome subunit but is equally critical for cellular homeostasis, specifically for mitochondrial protein synthesis and respiratory function. yeastgenome.orgpombase.org
Modulation of Mitochondrial tRNA Modification
The primary role of the yeast MSS1 protein is in the post-transcriptional modification of mitochondrial transfer RNAs (tRNAs). yeastgenome.orguniprot.org Specifically, MSS1 is a GTPase involved in the complex multi-step pathway for modifying the wobble uridine (B1682114) base (U34) in the anticodon loop of specific mitochondrial tRNAs, including those for lysine, glutamic acid, and glutamine. ebi.ac.ukmdpi.com
MSS1 participates in the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U34). mdpi.com This modification, along with a subsequent 2-thiolation step carried out by other enzymes, results in the hypermodified nucleoside 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (mnm⁵s²U34). ebi.ac.ukmdpi.com These modifications at the wobble position are crucial for accurate and efficient translation of codons on mitochondrial messenger RNAs (mRNAs). mdpi.com The function of MSS1 is essential for the proper expression of mitochondrially encoded proteins, such as the Cytochrome c oxidase subunit 1 (COX1), a key component of the electron transport chain. ebi.ac.uk Impairment of MSS1 function leads to defects in mitochondrial protein synthesis, resulting in respiratory deficiency and an inability of the yeast to grow on non-fermentable carbon sources. yeastgenome.orgmdpi.com
Table 2: Characteristics of MSS1 Proteins
| Characteristic | Mammalian MSS1 (PSMC2) | Yeast MSS1 |
|---|---|---|
| Primary Alias | PSMC2, RPT1 | Pet53 |
| Organism | Homo sapiens (and other mammals) | Saccharomyces cerevisiae (and other yeasts) |
| Cellular Location | Cytosol, Nucleus | Mitochondrial inner membrane, Mitochondrial matrix |
| Molecular Function | AAA-ATPase, Protein Unfolding | GTPase, tRNA Modification |
| Associated Complex | 19S Regulatory Particle of the 26S Proteasome | Mitochondrial Ribosome |
| Primary Role | ATP-dependent protein degradation | Mitochondrial tRNA wobble uridine modification |
Interaction with Mitochondrial Ribosomal Subunits
The this compound is known to associate with the small subunit of the mitochondrial ribosome. nih.govresearchgate.net This interaction is critical for its function in mitochondrial translation. nih.gov Evidence suggests that MSS1's association with the mitoribosome is essential for the proper synthesis of specific mitochondrial proteins. nih.govuva.nl Mutations in the MSS1 gene can lead to respiratory deficiencies, particularly when combined with mutations in the mitochondrial 15S ribosomal RNA gene, highlighting the functional link between MSS1 and the mitochondrial ribosome. nih.gov
Formation of Heterodimer Complexes with Associated Factors (e.g., Mto1p)
A key interaction of MSS1 is the formation of a heterodimer complex with the Mto1p (Mitochondrial tRNA-specific 2-thiouridylase 1) protein. researchgate.netyeastgenome.orgthebiogrid.org This MSS1-Mto1p complex is responsible for the 5-carboxymethylaminomethyl modification of the wobble uridine base in mitochondrial tRNAs. yeastgenome.orgthebiogrid.orgweizmann.ac.ilthecellvision.org This modification is vital for the accuracy and efficiency of translating mitochondrial-encoded proteins. researchgate.net The stable complex formed between MSS1 and Mto1p plays a role in optimizing mitochondrial protein synthesis. researchgate.net
Regulation of Mitochondrial Gene Expression
MSS1 plays a significant role in the regulation of mitochondrial gene expression, primarily through its involvement in mitochondrial translation and tRNA modification. nih.govyeastgenome.org Its function is particularly highlighted in the expression of the COX1 subunit of cytochrome c oxidase. nih.gov A deficiency in MSS1 can impede the splicing of introns in the COX1 pre-messenger RNA, likely by hindering the translation of maturases required for this process. nih.gov
Influence on Mitochondrial Protein Import Pathways (e.g., TIM22 Complex)
The this compound also influences the import of proteins into the mitochondrial inner membrane. It is associated with the TIM22 complex, which is responsible for the insertion and assembly of multi-pass transmembrane proteins into this membrane. abcam.comabcam.comuniprot.orgebi.ac.uk By facilitating the integration of these proteins, MSS1 contributes to the maintenance of mitochondrial structure and the efficiency of cellular respiration. abcam.comabcam.com
Impact on Oxidative Phosphorylation Pathways
Through its roles in mitochondrial protein synthesis and import, MSS1 has a direct impact on the oxidative phosphorylation (OXPHOS) pathway. abcam.comabcam.comwikipedia.org This metabolic pathway is the primary source of ATP in aerobic organisms and relies on enzyme complexes with subunits encoded by both nuclear and mitochondrial DNA. wikipedia.org By ensuring the correct synthesis and assembly of mitochondrial-encoded subunits of these complexes, such as cytochrome c oxidase, MSS1 is essential for efficient energy production. nih.govabcam.comabcam.com Dysregulation of MSS1 can lead to combined oxidative phosphorylation deficiency. pombase.orgcags.org.ae
Interplay with Transcriptional Regulatory Networks
Beyond its well-established mitochondrial functions, MSS1 also participates in broader cellular regulatory networks, including transcription.
Association with Basal Transcription Factors for RNA Polymerase II
Research has revealed an interesting association between the mammalian homolog of MSS1 and basal transcription factors for RNA polymerase II. nih.gov These factors, including TBP, TFIIB, TFIIH, and TFIIF, are fundamental components of the transcription machinery that initiates the synthesis of messenger RNA from DNA templates. nih.govwikipedia.orgembopress.org The association of MSS1 with these factors suggests a potential role in transcriptional regulation, linking mitochondrial status to nuclear gene expression. nih.gov Furthermore, mutations in yeast mss1 have been shown to affect the expression of glycolytic transcription factors like RAP1, GCR1, and GCR2, further supporting its role in the interplay between mitochondrial function and nuclear gene regulation. plos.orgresearchgate.net
Influence on Gene Expression Modulation
The this compound exerts significant influence over gene expression through several mechanisms. It is a key component of the 19S regulatory particle of the proteasome, which is not only involved in protein degradation but also in transcriptional regulation. mapmygenome.inwikipedia.orgabbexa.com Research has shown that MSS1 can interact with several basal transcription factors, which are proteins required for the initiation of transcription by RNA polymerase II. wikipedia.orgabbexa.comcellsignal.com This association suggests a direct role for MSS1 in modulating the expression of genes, independent of its proteolytic function. cellsignal.com
Furthermore, MSS1 was identified as a cellular factor that can cooperate with the Tat protein of the Human Immunodeficiency Virus-1 (HIV-1) to act as a potent activator of viral gene expression. ptglab.comsinobiological.com This finding highlights its importance in the life cycle of the virus and as a potential target for therapeutic intervention. The protein may also regulate the interaction between the HIV Tat protein and the transcription complex by competing for binding with another proteasome subunit, PSMC3. wikipedia.orgabbexa.com
The proteasome's role in degrading regulatory proteins, including transcription factors, is another way MSS1 indirectly modulates gene expression. By controlling the levels of these factors, the proteasome can turn genes on or off, responding to the cell's needs.
Roles in Other Cellular Processes
Beyond gene expression, MSS1 is integral to several other vital cellular functions that preserve cellular stability and integrity.
MSS1, as an essential subunit of the 26S proteasome, plays a critical role in the DNA damage response. uniprot.orggenecards.org The proteasome is instrumental in maintaining protein homeostasis, a process that becomes even more critical when a cell is under duress from DNA damage. uniprot.orggenecards.org It helps clear out misfolded or damaged proteins that could otherwise interfere with cellular functions, including the intricate process of DNA repair. uniprot.orgabcepta.com
The ATP-dependent degradation of ubiquitinated proteins, a process driven by ATPases like MSS1, is essential for removing proteins from sites of DNA damage. genecards.org This clearance allows specialized DNA repair machinery to access the damaged sites and execute repairs, thereby maintaining genomic stability. The proteasome is involved in various cellular pathways, including cell cycle progression and apoptosis, which are tightly linked to the DNA damage response. uniprot.orggenecards.orgabcepta.com
The this compound is deeply involved in cellular stress response pathways, which are activated when cells are exposed to harmful conditions. antibodies-online.comfishersci.fi Its function is critical for managing the levels of proteins involved in cellular metabolism, heat shock, and stress responses. antibodies-online.comfishersci.fithermofisher.com
Additionally, research has implicated MSS1 in managing inflammatory stress. Studies on neuroinflammation have shown that inhibiting MSS1 can suppress the activation of microglia, a type of immune cell in the brain, and reduce the production of pro-inflammatory molecules.
While the this compound (PSMC2) is a component of the proteasome, it is important to distinguish it from a different molecule, a synthetic peptide that also carries the name MSS1, which directly modulates Protein Phosphatase 1 (PP1) signaling. nih.govnih.govresearchgate.net
This MSS1 peptide, known as Modified Sperm Stop 1, is a cell-penetrating bioportide designed to disrupt the interaction between PP1 and its regulatory proteins. nih.govnih.gov PP1 is a major phosphatase involved in a vast number of cellular processes, and its activity is tightly controlled by its interacting partners. nih.govresearchgate.net
In a recent study, the MSS1 peptide was used to investigate its effects on dental pulp stem cells (DPSCs). nih.govresearchgate.netmdpi.com The research found that by disrupting PP1 complexes, the MSS1 peptide could enhance the proliferation of these stem cells and promote their differentiation into odontoblasts, the cells that form dentin in teeth. nih.govresearchgate.net This effect suggests that modulating PP1 signaling with this peptide could be a promising strategy for enhancing dental tissue regeneration and repair. nih.govnih.gov This investigation is the first to show that a PP1-disrupting bioportide can modulate the functionality of DPSCs. nih.gov
Regulatory Mechanisms Governing Mss1 Protein Activity and Expression
Transcriptional Control of MSS1 Gene Expression
Transcriptional regulation plays a role in controlling the levels of MSS1 mRNA, thereby influencing protein abundance.
NF-κB Pathway Involvement
The NF-κB pathway, a critical regulator of inflammatory responses, has been linked to MSS1. Studies have shown that silencing MSS1 gene expression can decrease the degradation of IκBα, an inhibitor of NF-κB, leading to reduced NF-κB activation in LPS-stimulated microglia semanticscholar.orgnih.gov. This suggests that MSS1 is involved in the proteasomal degradation of IκBα, a key step in activating the NF-κB pathway semanticscholar.orgnih.govfrontiersin.org. Inhibition of MSS1 has been shown to suppress the production of pro-inflammatory mediators regulated by NF-κB, such as inducible nitric oxide synthase (iNOS), nitric oxide, cyclooxygenase-2, and prostaglandin (B15479496) E2 in LPS-activated microglia semanticscholar.orgnih.gov. This indicates a role for MSS1 in NF-κB-mediated inflammatory responses semanticscholar.orgnih.gov.
Heme Activated Protein (HAP5) Mediated Regulation
Research in Saccharomyces cerevisiae has revealed a connection between mutations in the mss1 gene and the steady-state level of HAP5 (heme activated protein). A mutation in mss1 led to a significant increase in HAP5 levels, which in turn greatly up-regulated the expression of glycolytic transcription factors such as RAP1, GCR1, and GCR2, thereby stimulating glycolysis plos.orgnih.govnih.gov. This suggests that MSS1, in yeast, can influence the expression of HAP5, which then impacts the transcription of genes involved in glycolysis plos.orgnih.govnih.govplos.org. This regulatory axis appears to be important for compensating for reduced ATP production due to mitochondrial dysfunction plos.orgnih.govnih.gov.
Post-Translational Regulation
Post-translational modifications (PTMs) are crucial for modulating protein function, localization, and interactions after synthesis wikipedia.orgfrontiersin.orgwikipedia.org. While specific PTMs of MSS1 are not extensively detailed in the provided context, its function within the proteasome and as a GTPase suggests potential regulatory mechanisms.
GTPase Activity and Nucleotide Binding Dynamics
MSS1 is a member of the AAA ATPase family and contains consensus sequences characteristic of GTP-binding proteins semanticscholar.orgnih.gov. Its GTPase activity and nucleotide binding dynamics are likely key regulatory points. The binding and hydrolysis of guanine (B1146940) nucleotides (GTP and GDP) act as molecular switches controlling the function of GTPases ebi.ac.uk. MSS1 (also known as TrmE in some contexts) contains a canonical G domain responsible for binding and hydrolysis of guanine nucleotides ebi.ac.uk. This domain is conserved across different life forms and is involved in the modification of uridine (B1682114) bases in tRNA ebi.ac.uk. The GTPase activity of related proteins like E. coli and T. maritima MnmE (a homolog of MSS1) shows specificity towards guanine nucleotides and a high intrinsic GTP hydrolysis rate, which can be stimulated by ions like potassium asm.org. This suggests that the nucleotide-bound state (GTP-bound active or GDP-bound inactive) is a critical determinant of MSS1 activity ebi.ac.ukasm.org. Binding sites for GTP and magnesium have been identified in tRNA modification GTPases like MSS1 ebi.ac.uk.
Allosteric Regulation
Allosteric regulation involves the binding of a molecule to a site other than the active site, inducing a conformational change that affects protein activity. While direct evidence for allosteric regulation of MSS1 itself is limited in the provided context, related components of the proteasome, such as MPN+ domain proteases within multi-subunit complexes like the proteasome LID, are activated by allosteric regulation via their specific substrates researchgate.netfrontiersin.org. Given MSS1's integral role in the 19S regulatory complex of the proteasome, it is plausible that its activity could be allosterically modulated by interactions with other proteasome subunits or substrates, although further research is needed to confirm this researchgate.netfrontiersin.orgebi.ac.ukembopress.org.
Modulation by External Agents and Genetic Perturbations
MSS1 activity and expression can be influenced by external agents and genetic alterations. Rifampicin (B610482), an anti-inflammatory agent, has been shown to inhibit microglial inflammation by suppressing MSS1 protein production semanticscholar.orgnih.gov. Silencing of the MSS1 gene using RNA interference (RNAi) has been demonstrated to decrease neuroinflammation in LPS-activated microglia, reducing the production of pro-inflammatory mediators semanticscholar.orgnih.gov.
Genetic perturbations, such as mutations in the MSS1 gene, have been studied, particularly in model organisms like Saccharomyces cerevisiae plos.orgnih.govnih.govplos.orgnih.govplos.orgyeastgenome.org. As mentioned earlier, mss1 mutations in yeast can lead to increased HAP5 levels and subsequent up-regulation of glycolytic genes plos.orgnih.govnih.gov. Mutations in MSS1 in yeast have also been linked to respiratory deficiency, particularly in the presence of mutations in mitochondrial ribosomal RNA genes nih.govmdpi.com. These genetic studies highlight the importance of MSS1 function for normal cellular processes and reveal how its perturbation can lead to compensatory mechanisms or functional deficits plos.orgnih.govnih.govplos.orgnih.govmdpi.com. The study of genetic perturbations, including gene deletions, has also been used in yeast to understand how MSS1 affects variability in gene expression hubrecht.eupnas.orgelifesciences.org.
Effects of Pharmacological Inhibitors (e.g., Rifampicin)
Pharmacological agents can influence this compound expression. Research has shown that rifampicin, an antibiotic, can downregulate MSS1 expression. Studies using 2-dimensional gel electrophoresis (2-DE), mass spectrometry (MS), and Western blot analysis have demonstrated that MSS1 levels were decreased in rifampicin-treated microglia nih.govplos.orgresearchgate.netplos.org. This downregulation of MSS1 by rifampicin has been suggested as a mechanism by which rifampicin inhibits microglial inflammation nih.govplos.org. Specifically, rifampicin treatment significantly suppressed the expression of MSS1 in lipopolysaccharide (LPS)-activated BV2 microglia plos.org. This inhibition of MSS1 expression subsequently led to decreased IκBα degradation and reduced production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nitric oxide, cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) plos.org.
Impact of RNA Interference (siRNA-mediated knockdown)
RNA interference (RNAi), particularly through the use of small interfering RNA (siRNA), is a method used to study gene function by reducing the expression of a target protein horizondiscovery.comresearchgate.net. Silencing MSS1 gene expression using RNA interference has been shown to decrease neuroinflammation nih.govplos.org. Studies have demonstrated that siRNA-mediated knockdown of MSS1 leads to a significant reduction in IκBα degradation and NF-κB activation nih.govplos.org. Furthermore, the production of LPS-induced pro-inflammatory mediators like iNOS, nitric oxide, COX-2, and PGE2 was reduced by MSS1 gene knockdown nih.govplos.org. These findings suggest that inhibiting MSS1 gene expression can suppress inflammatory responses nih.govplos.org.
Consequences of Gene Mutations (e.g., in yeast models)
Studies in yeast models, particularly Saccharomyces cerevisiae, have provided insights into the consequences of MSS1 gene mutations. Mutations in the MSS1 gene can lead to respiratory deficiency in yeast cells, especially in the presence of specific mutations in the mitochondrial 15S ribosomal RNA gene, such as the PR454 mutation (paromomycin resistance) nih.gov. The MSS1 gene product in yeast works in association with the small subunit of mitoribosomes and is thought to play a role in mitochondrial translation nih.gov. Mutations in MSS1 can block the splicing of introns in cytochrome c oxidase subunit 1 (COX1) mRNA, potentially by impeding the translation of maturases nih.gov.
Furthermore, mutations in the nuclear modifier gene mss1 in yeast have been shown to suppress the neomycin-sensitivity phenotype associated with a mitochondrial 15S rRNA C1477G mutation (which corresponds to the human deafness-associated mitochondrial 12S rRNA A1555G mutation) plos.orgplos.orgresearchgate.net. This suppression involves an increase in the steady-state level of HAP5 (heme activated protein), which in turn upregulates the expression of glycolytic transcription factors (RAP1, GCR1, and GCR2), thereby stimulating glycolysis plos.org. This enhanced glycolysis can compensate for the impaired mitochondrial function caused by the mitochondrial DNA mutation and the presence of neomycin, allowing for cell growth plos.org. Yeast Mss1, along with Mto1 and Mto2, is involved in the biosynthesis of the 5-carboxymethylaminomethylation (mnm5s2U34) of the wobble uridine base in mitochondrial tRNAs, a modification important for the accuracy and efficiency of mitochondrial DNA translation plos.orgresearchgate.netmdpi.comresearchgate.net.
Alternative Splicing Variants
Alternative splicing is a process that allows a single gene to produce different protein isoforms by including or excluding certain exons in the final mRNA transcript wikipedia.org. While the provided search results mention alternative splicing in the context of other genes wikipedia.orgnih.gov, and one result mentions alternative splicing variants for human GTPBP3 (related to yeast MSS1) mdpi.com, specific details regarding alternative splicing variants of the this compound itself and their functional consequences are not extensively detailed in the provided snippets. One source mentions that alternative splicing can produce different splice variants that may contain differences in their amino acid sequence and biological functions wikipedia.org. Another indicates that alternative splicing variants have been identified for human GTPBP3, the ortholog of yeast MSS1 mdpi.com. Further research would be needed to fully characterize the alternative splicing landscape of the MSS1 gene and the functional implications of any resulting protein isoforms.
Mss1 Protein in the Pathophysiology of Cellular Dysfunctions Mechanistic Insights
Contributions to Neuroinflammatory Processes
Neuroinflammation, a complex response involving the activation of glial cells and the release of inflammatory mediators, is implicated in numerous neurological disorders. Research indicates that MSS1 is involved in modulating neuroinflammatory processes, primarily through its influence on key signaling pathways and the production of pro-inflammatory molecules.
Modulation of IκBα Degradation and NF-κB Activation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. In unstimulated cells, NF-κB is typically sequestered in the cytoplasm through its association with inhibitory proteins, primarily Inhibitor of kappa B alpha (IκBα). Activation of the NF-κB pathway is often triggered by stimuli that lead to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This degradation event liberates NF-κB, allowing its translocation to the nucleus to initiate the transcription of target genes.
MSS1, as a subunit of the 19S regulatory particle of the 26S proteasome, is directly involved in the ATP-dependent degradation of ubiquitinated proteins. Studies investigating the role of MSS1 in neuroinflammation have demonstrated a link between MSS1 and the NF-κB activation pathway. For instance, in lipopolysaccharide (LPS)-activated microglia, a model commonly used to study neuroinflammation, silencing the expression of the MSS1 gene has been shown to significantly reduce the degradation of IκBα. This reduced IκBα degradation, in turn, leads to decreased activation of NF-κB. These findings suggest that MSS1, as a component of the proteasome, is crucial for the efficient degradation of IκBα, thereby regulating the activation state of NF-κB in inflammatory contexts. Furthermore, exposure to proteolysis-inducing factor (PIF), a cachectic factor, has been observed to induce IκBα degradation and NF-κB activation, accompanied by increased proteasomal activity and elevated expression of 19S subunits, including MSS1. This reinforces the involvement of MSS1 and the proteasome in NF-κB-mediated protein degradation pathways relevant to inflammatory conditions.
Regulation of Pro-Inflammatory Mediator Production (e.g., iNOS, COX-2)
Activated microglia are a major source of pro-inflammatory mediators in the central nervous system. Two key enzymes involved in the production of these mediators are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). iNOS produces nitric oxide (NO), a signaling molecule that can contribute to neurotoxicity at high concentrations, while COX-2 is involved in the synthesis of prostaglandins, which are lipid mediators of inflammation.
Research has shown that the modulation of MSS1 expression impacts the production of these pro-inflammatory molecules. Specifically, silencing the MSS1 gene in LPS-activated microglia results in a significant reduction in the production of pro-inflammatory mediators, including nitric oxide and prostaglandin (B15479496) E2, by decreasing the expression of iNOS and COX-2. This suggests that MSS1, likely through its role in regulating NF-κB activation (as NF-κB is a transcription factor for iNOS and COX-2 genes), plays a critical role in controlling the inflammatory output of microglia. The observed reduction in neuroinflammation upon MSS1 inhibition highlights its potential as a therapeutic target for neuroinflammatory disorders.
The following table summarizes key findings regarding the impact of MSS1 modulation on neuroinflammatory markers:
| Study Condition (LPS-activated Microglia) | MSS1 Expression | IκBα Degradation | NF-κB Activation | iNOS Expression | COX-2 Expression | Pro-inflammatory Mediator Production (NO, PGE2) | Reference |
| MSS1 Gene Silencing | Decreased | Reduced | Reduced | Reduced | Reduced | Reduced | |
| Rifampicin (B610482) Treatment | Decreased | Not Directly Assessed | Not Directly Assessed | Reduced | Reduced | Reduced |
Involvement in Mitochondrial Disorders and Respiratory Impairment
Beyond its role in the proteasome, the human homolog of yeast MSS1, known as GTPBP3, functions within mitochondria. GTPBP3 is a mitochondrial GTP-binding protein essential for the modification of specific mitochondrial transfer RNAs (mt-tRNAs). This function is critical for efficient mitochondrial protein synthesis and, consequently, for the proper assembly and function of the mitochondrial respiratory chain.
Links to Mitochondrial Myopathy and Encephalomyopathy
Mitochondrial disorders are a group of heterogeneous conditions often affecting tissues with high energy demands, such as muscle and brain, leading to symptoms like myopathy and encephalomyopathy. These disorders can arise from mutations in either mitochondrial DNA (mtDNA) or nuclear genes encoding mitochondrial proteins.
Mutations in the GTPBP3 gene (human MSS1 homolog) have been identified as a cause of combined oxidative phosphorylation deficiency, an autosomal recessive mitochondrial disorder. This condition is characterized by a range of clinical features including hypertrophic cardiomyopathy, hypotonia, and delayed psychomotor development. These manifestations overlap significantly with the symptoms of mitochondrial myopathy and encephalomyopathy, such as muscle weakness, exercise intolerance, seizures, and cognitive impairment. The underlying mechanism linking GTPBP3 mutations to these disorders involves impaired mitochondrial translation due to defective mt-tRNA modification. Specifically, GTPBP3, in conjunction with MTO1, catalyzes the formation of 5-taurinomethyluridine (τm5U) at the wobble position of certain mt-tRNAs. Deficiencies in this modification impair the decoding of codons during mitochondrial protein synthesis, leading to reduced levels and/or function of respiratory chain complexes that are encoded by mtDNA. This results in the observed oxidative phosphorylation deficiency and the associated clinical symptoms affecting muscle and brain.
Mechanistic Basis of mtDNA Mutation Suppression
Interestingly, studies, primarily utilizing yeast models, have provided insights into how nuclear genes like MSS1/GTPBP3 can act as modifiers of mtDNA mutations. The yeast Saccharomyces cerevisiae mtDNA 15S rRNA C1477G mutation serves as a model for the human mitochondrial 12S rRNA A1555G mutation, which is linked to deafness. This yeast mutation confers sensitivity to aminoglycoside antibiotics like neomycin.
Research has shown that mutations in the nuclear mss1 gene can suppress the neomycin-sensitivity phenotype of the yeast C1477G mutant, particularly under fermentable conditions. The proposed mechanism for this suppression involves a metabolic shift. The mss1 mutation leads to a significant increase in the steady-state level of HAP5, a component of a transcription factor complex that up-regulates genes involved in glycolysis. This results in a stimulation of glycolysis, the metabolic pathway that produces ATP from glucose without requiring mitochondrial oxidative phosphorylation. The enhanced glycolytic capacity compensates for the reduced ATP production resulting from the mitochondrial dysfunction caused by the mtDNA mutation, thereby allowing the yeast cells to survive and grow in the presence of neomycin. This demonstrates a mechanism by which a nuclear gene mutation (in mss1) can mitigate the phenotypic effects of an mtDNA mutation by promoting a compensatory metabolic adaptation.
The following table illustrates the effect of the mss1 mutation on HAP5 expression and glycolysis-related genes in the yeast model:
| Yeast Strain (in YPD medium ± Neomycin) | HAP5 Transcript Level (Relative to wild-type) | Glycolytic Gene Expression (e.g., HXK2, PFK1, PYK1) | Growth in presence of Neomycin | Reference |
| MSS1 (wild-type) + C1477G mtDNA mutation | Baseline | Lower | Sensitive | |
| mss1 mutation + C1477G mtDNA mutation | Significantly Increased | Increased | Suppressed Sensitivity |
Role in Protein Misfolding and Aggregation Diseases
Protein misfolding and the subsequent aggregation of misfolded proteins are key pathological features of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and others. The accumulation of these protein aggregates can be toxic to cells and contribute to cellular dysfunction and neuronal death.
The 26S proteasome, of which MSS1 (PSMC2) is a regulatory subunit, plays a critical role in cellular protein quality control by degrading misfolded, damaged, and ubiquitinated proteins. Therefore, the proteasome system is fundamentally involved in preventing the accumulation of potentially toxic protein aggregates. Dysfunction of the proteasome can impair the clearance of misfolded proteins, potentially contributing to their aggregation.
Interplay with the Ubiquitin-Proteasome System Dysfunction
The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, targeting proteins for degradation via the 26S proteasome after they are tagged with ubiquitin physiology.orgnih.govthermofisher.com. MSS1, as a subunit of the 19S regulatory particle, is essential for the function of the 26S proteasome yeastgenome.org. Dysfunction of the UPS, often involving altered expression or activity of proteasome subunits like MSS1, is associated with the accumulation of misfolded or damaged proteins, contributing to cellular dysfunction and disease nih.govmdpi.comnih.gov. Studies have shown that changes in the expression of 19S subunits, including MSS1, correlate with altered proteasome activity in various conditions nih.govaacrjournals.orgcapes.gov.br.
Associations with Skeletal Muscle Atrophy and Cachexia
Skeletal muscle atrophy and cachexia are characterized by significant loss of muscle mass, often due to an imbalance between protein synthesis and degradation aacrjournals.orgfrontiersin.orgnih.govnih.gov. The UPS plays a critical role in this process, being the major pathway for muscle protein degradation physiology.orgaacrjournals.orgnih.govnih.gov.
Links to Ubiquitin-Proteasome System Dysregulation in Muscle Wasting
Increased activity of the UPS is a hallmark of muscle wasting conditions like cachexia physiology.orgaacrjournals.orgnih.govnih.gov. Studies have demonstrated increased expression of key components of the UPS, including the 19S regulatory subunits like MSS1, in atrophying muscle aacrjournals.orgcapes.gov.brnih.gov. This upregulation contributes to the accelerated protein degradation observed in these conditions aacrjournals.orgnih.gov. For instance, in cancer-induced muscle loss, the expression of ATPase subunits MSS1 and p42 of the 19S proteasome regulatory subunit was found to be reduced by treatments that attenuated weight loss and protein degradation aacrjournals.org. Conversely, in other models of muscle wasting, increased expression of MSS1 has been observed alongside increased proteasomal activity capes.gov.brnih.gov.
Data showing the effect of interventions on MSS1 expression in muscle wasting:
| Condition | Intervention | MSS1 Expression Level | Effect on Muscle Wasting | Source |
| Cancer-induced muscle loss | β-hydroxy-β-methylbutyrate (HMB) | Reduced | Attenuated | aacrjournals.org |
| Cancer-induced muscle loss | Eicosapentaenoic acid (EPA) | Reduced | Attenuated | aacrjournals.org |
| Cancer-induced muscle loss | HMB + EPA | Reduced | Attenuated | aacrjournals.org |
| Starvation (rats) | 10 hours refeeding | Normalized | Proteolysis suppressed | nih.gov |
| PIF-induced atrophy (cells) | Wild-type I-kappaBalpha | Increased | Protein degradation | capes.gov.br |
| PIF-induced atrophy (cells) | Mutant I-kappaBalpha | No increase | Protein degradation inhibited | capes.gov.br |
Influence on Viral Pathogenesis (e.g., HIV Tat-mediated Transactivation)
MSS1 has been implicated in the pathogenesis of certain viruses, notably through its interaction with viral proteins. Early research identified MSS1 as a human gene encoding a positive modulator of HIV Tat-mediated transactivation nih.gov. The HIV-1 Tat protein is a potent activator of viral gene expression, and cellular factors are known to cooperate with Tat in this process nih.gov. Studies showed that levels of HIV activation by Tat correlated with endogenous levels of MSS1 mRNA, and expression of MSS1 enhanced Tat-mediated transactivation nih.govresearchgate.net. Peptide sequencing later confirmed that MSS1 is identical to subunit 7 of the 26S protease, highlighting the link between the proteasome and HIV pathogenesis nih.gov. While TBP-1, another protein with sequence identity to MSS1, was reported to suppress Tat-mediated transactivation, MSS1 itself appears to enhance it nih.govoup.com. This suggests a complex interplay between different proteasome subunits and viral proteins in regulating viral gene expression.
Participation in Programmed Cell Death (PCD) Mechanisms
The proteasome, including its subunits like MSS1, is involved in regulating programmed cell death (PCD) by degrading key proteins that control cell survival and death pathways thermofisher.commdpi.com. While the search results did not provide direct evidence of MSS1 inducing PCD, its role as a core component of the proteasome places it within the machinery that executes protein degradation during apoptosis and other forms of PCD nih.gov. Studies on insect muscles undergoing developmentally programmed cell death have shown the localization of 26S proteasome ATPase subunits, including MSS1 (S7), in nuclei, cytoplasm, and degraded material during this process, consistent with its role in protein turnover during cellular dismantling nih.gov. Other proteins involved in PCD, such as Programmed Cell Death Protein 1 (PD-1), function through different mechanisms, often related to immune regulation and apoptosis signaling wikipedia.orgnih.gov. However, the proteasome's general role in degrading pro-survival or anti-apoptotic proteins underscores the potential indirect involvement of MSS1 in modulating PCD.
Role in Cellular Differentiation Processes (e.g., Odontogenic Differentiation)
Recent research has explored the role of MSS1 in cellular differentiation, specifically in the context of odontogenic differentiation of dental pulp stem cells (DPSCs) researchgate.netnih.govnih.gov. A modified peptide based on MSS1 has been used as a bioportide to influence DPSC behavior researchgate.netnih.govnih.gov. This peptide, which disrupts Protein Phosphatase 1 (PP1), was found to enhance DPSC proliferation and induce odontogenic differentiation researchgate.netnih.govnih.gov. Exposure to this MSS1-based bioportide led to early DPSC proliferation, upregulation of genes related to odontogenic differentiation (such as MEPE and DSPP), and increased alkaline phosphatase (ALP) activity researchgate.netnih.gov. These findings suggest that modulating PP1 signaling, potentially through molecules related to MSS1, can influence the differentiation trajectory of stem cells nih.gov.
Data showing the effect of MSS1-based bioportide on odontogenic differentiation markers:
| Marker | Effect of MSS1-based bioportide exposure | Time Point(s) Observed | Source |
| Cell Proliferation | Enhanced | Early | researchgate.net |
| Alkaline Phosphatase (ALP) Activity | Increased | Not specified (increased overall) | researchgate.net |
| MEPE gene expression | Upregulated | Early | nih.gov |
| DSPP gene expression | Upregulated | Mid-culture (14 days) | nih.gov |
| IBSP gene expression | Upregulated | Mid-culture (14 days) | nih.gov |
This indicates a role for MSS1, or at least peptides derived from it that affect related pathways like PP1 signaling, in influencing cellular differentiation processes.
Advanced Methodologies for Investigating Mss1 Protein
Proteomic Approaches for Identification and Quantification
Proteomic techniques enable the large-scale study of proteins, providing insights into their expression levels, post-translational modifications, and identities within complex biological samples.
Two-Dimensional Gel Electrophoresis (2-DE)
Two-dimensional gel electrophoresis (2-DE) is a classical technique used for high-resolution separation of complex protein mixtures thermofisher.comwikipedia.org. Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension based on their molecular weight thermofisher.comwikipedia.org. This method can resolve thousands of protein spots on a single gel and is valuable for profiling protein expression levels and identifying protein isoforms or those with post-translational modifications that alter their charge or mass thermofisher.com.
In the context of MSS1 protein, 2-DE can be used to visualize its presence in different cell types or tissues and to observe changes in its expression level under various conditions, such as drug treatment plos.org. For example, 2-DE combined with mass spectrometry was used to discover that MSS1 (identified as 26S protease regulatory subunit 7) was decreased in rifampicin-treated microglia plos.org. Changes in the isoelectric point or molecular weight of MSS1 detected by 2-DE could also indicate post-translational modifications like phosphorylation wikipedia.orgcapes.gov.br.
Mass Spectrometry (MS/LC-MS-MS) for Protein Identification and Interaction Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules thermofisher.com. In proteomics, MS, particularly coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (LC-MS/MS), is indispensable for protein identification and the analysis of protein interactions thermofisher.commetwarebio.com.
For identifying this compound, samples containing the protein are typically digested into peptides, and the resulting peptides are analyzed by LC-MS/MS. The mass spectra of the peptide fragments are then matched against protein databases to identify the parent protein metwarebio.com. This approach was used in conjunction with 2-DE to identify MSS1 as a protein downregulated by rifampicin (B610482) in microglia plos.org.
MS is also crucial for identifying proteins that interact with MSS1. Following techniques that enrich for MSS1 and its binding partners (as discussed in section 6.2), MS is used to identify the co-purified proteins nih.govnih.govebi.ac.ukcreative-proteomics.com. Label-free quantitative MS methods, such as those based on MS1 ion current, can be used to score protein-protein interactions and assess the confidence of identified interactors nih.govnih.govnih.gov.
Techniques for Studying Protein-Protein Interactions and Complex Formation
Understanding the biological functions of this compound requires identifying its interacting partners and characterizing the protein complexes it forms. Several techniques are employed for this purpose.
Affinity Capture Coupled with Mass Spectrometry
Affinity capture coupled with mass spectrometry (AC-MS or AP-MS) is a widely used method for mapping protein-protein interaction networks nih.govnih.govebi.ac.ukcreative-proteomics.com. This technique involves using an affinity tag fused to the bait protein (in this case, MSS1) or an antibody specific to the bait protein to isolate the protein complex from a cell lysate ebi.ac.ukcreative-proteomics.comthermofisher.com. The captured complex is then subjected to stringent washing steps to remove non-specifically bound proteins, followed by elution of the complex or digestion of the proteins while still bound to the affinity matrix ebi.ac.uk. The eluted or digested proteins are then identified by mass spectrometry ebi.ac.ukcreative-proteomics.com.
AP-MS allows for the identification of proteins that physically associate with MSS1 in their native cellular environment ebi.ac.uk. This method can reveal stable interactions as well as more transient ones, depending on the experimental conditions ebi.ac.uk. Quantitative AP-MS approaches, such as using label-free quantification based on MS1 intensity data, can help distinguish true interactors from background contaminants by comparing the abundance of identified proteins in purifications of the bait protein versus control purifications nih.govnih.gov.
Tandem Affinity Purification (TAP)
Tandem Affinity Purification (TAP) is an advanced form of affinity capture that employs a fusion protein with two distinct affinity tags separated by a cleavage site creative-proteomics.comcreative-proteomics.com. This allows for two sequential affinity purification steps, significantly increasing the purity of the isolated protein complex and reducing background noise creative-proteomics.comcreative-proteomics.com.
The TAP tag is typically fused to the protein of interest (MSS1). After cell lysis, the tagged protein and its associated partners are captured using the first affinity tag. Following elution, the protein complex is then captured again using the second affinity tag. This two-step purification process yields highly purified protein complexes that are then analyzed by mass spectrometry to identify the components creative-proteomics.comcreative-proteomics.com. TAP, often coupled with MS (TAP-MS), has been successfully applied to study protein interactions in various organisms and is known for its high specificity and low false positive rate creative-proteomics.comcreative-proteomics.com. While not specifically found for MSS1 in the search results, TAP-MS is a general method applicable to studying protein complexes like those involving MSS1 uniroma2.itnih.gov.
Glycerol (B35011) Gradient Sedimentation Analysis
Glycerol gradient sedimentation analysis is a technique used to separate protein complexes based on their sedimentation coefficient, which is influenced by their size, shape, and density psu.edumechanochemistry.org. In this method, a protein sample is layered on top of a continuous or step gradient of glycerol and centrifuged at high speed psu.edumechanochemistry.org. Proteins and protein complexes migrate through the gradient at different rates, with larger and more compact complexes sedimenting faster mechanochemistry.org. Fractions are collected from the gradient, and the presence of the protein of interest (MSS1) and its potential interacting partners in each fraction is determined, typically by Western blotting or other protein detection methods psu.edu.
This technique can provide information about the size and composition of complexes containing this compound. For instance, glycerol gradient sedimentation analysis has shown that MSS1 is included in protein complexes with a density lighter than that of the 26S proteasome, suggesting that MSS1 exists in molecular states distinct from the core proteasome complex nih.gov. Western blot analysis of fractions from glycerol gradients has been used to detect MSS1 and other proteasome subunits, confirming their presence in specific fractions corresponding to different complex sizes psu.eduresearchgate.net.
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental for dissecting the role of this compound by manipulating its gene expression and structure and analyzing its transcript levels.
Gene Knockdown (siRNA) and Gene Mutation Studies
Gene knockdown using small interfering RNA (siRNA) is a widely employed technique to reduce the expression of specific genes, including MSS1, to study the resulting phenotypic effects. This method allows researchers to infer the function of MSS1 by observing the consequences of its depletion in cellular models. For instance, siRNA-mediated knockdown of the MSS1 gene in LPS-stimulated BV2 microglia cells was utilized to investigate the protein's role in neuroinflammation plos.orgnih.gov. This approach demonstrated that silencing MSS1 gene expression significantly reduced the degradation of IκBα and inhibited NF-κB activation, subsequently suppressing the production of pro-inflammatory mediators plos.orgnih.gov.
Gene mutation studies offer insights into the specific functional domains or residues of this compound. While studies on human MSS1 mutations using this methodology in the context of the provided outline are less prominent in the search results, research in model organisms like Saccharomyces cerevisiae has provided valuable insights. A study investigating a nuclear modifier gene mss1 mutation in yeast revealed its role in suppressing the neomycin-sensitivity phenotype associated with a mitochondrial 15S rRNA mutation nih.govplos.org. Functional assays in this study indicated that the mss1 mutation led to increased levels of HAP5, a protein that up-regulated glycolytic transcription factors, thereby stimulating glycolysis to compensate for impaired mitochondrial function nih.govplos.org.
Quantitative RT-PCR for Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method used to quantify the messenger RNA (mRNA) levels of a target gene, such as MSS1. This technique is essential for assessing changes in MSS1 gene expression under various experimental conditions, such as in response to stimuli, treatments, or in different disease states. For example, qRT-PCR was employed in a study investigating dimethylnitrosamine-induced liver fibrosis in rats to analyze gene expression profiles, including that of Rattus norvegicus MSS1 mRNA josorge.comnih.gov. While the specific data for MSS1 mRNA levels in this study are presented within a larger gene expression analysis, the methodology highlights the use of qRT-PCR to monitor MSS1 transcript levels in a disease model josorge.comnih.gov. The yeast study on the mss1 mutation also utilized real-time PCR as one of the techniques to analyze gene expression nih.gov.
Western Blotting for Protein Expression Validation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, serving as a crucial method for validating protein expression levels. In the context of this compound, Western blotting is frequently used to confirm the efficiency of siRNA-mediated knockdown at the protein level and to assess changes in this compound abundance in different cellular contexts. The study on neuroinflammation in BV2 microglia used Western blot analysis to verify the downregulation of this compound expression after transfection with MSS1-specific siRNAs plos.orgnih.gov. Results showed a significant reduction in this compound levels compared to control cells plos.org. Western blotting is also a standard technique for detecting proteins in various research settings, including studies on liver fibrosis josorge.com and general protein analysis hoelzel-biotech.comuzh.ch.
Functional Assays in Cellular Models
Functional assays in cellular models are employed to investigate the biological activities and downstream effects of manipulating this compound levels or activity.
Luciferase Reporter Assays
Luciferase reporter assays are powerful tools for monitoring transcriptional activity or signaling pathway activation influenced by a protein of interest, such as MSS1. These assays typically involve transfecting cells with a plasmid containing a luciferase gene under the control of a promoter or response element that is regulated by the pathway being studied. Changes in luciferase activity, measured by luminescence, reflect alterations in the activity of the pathway. In the neuroinflammation study, a luciferase reporter assay was used to investigate NF-κB activation in LPS-stimulated BV2 cells after MSS1 gene silencing plos.org. The results demonstrated that silencing MSS1 significantly suppressed the LPS-induced enhancement of NF-κB activity plos.org. Luciferase assays have also been used in studies related to HIV-1 Tat-mediated transactivation, a process that this compound has been shown to influence researchgate.netresearchgate.net.
In Vitro Biochemical Activity Assays (e.g., Transcription Inhibition)
In vitro assays have been employed to characterize the biochemical activities of purified or recombinant this compound and to understand its involvement in processes like transcription regulation.
One key biochemical activity of MSS1 is its ATPase activity, which is characteristic of AAA proteins. Studies using purified MSS1 have demonstrated its ability to hydrolyze ATP. This ATPase activity can be modulated by interacting proteins; for instance, the nuclear protein HEC has been shown to inhibit the ATP hydrolysis activity of purified MSS1 in vitro. nih.gov
MSS1's influence on cellular processes has also been investigated using in vitro models. In studies involving dental pulp stem cells (DPSCs), exposure to MSS1 was assessed for its effects on metabolic activity, cell proliferation, and odontogenic differentiation. These investigations utilized assays such as the alamarBlue (resazurin) assay to measure metabolic activity and assess cell proliferation. mdpi.comresearchgate.net Furthermore, the impact of MSS1 on differentiation was evaluated by analyzing the expression of odontogenic marker genes using techniques like RT-qPCR and by measuring alkaline phosphatase (ALP) activity. mdpi.comresearchgate.net
The role of MSS1 in inflammatory pathways and its potential link to transcription regulation in this context have been explored in vitro using microglial cell lines. Experiments involving knockdown of MSS1 expression via siRNA have demonstrated effects on the degradation of IκBα protein and the subsequent activation of NF-κB. These studies employed Western blot analysis to assess protein levels of IκBα and other inflammatory mediators like COX-2. semanticscholar.org Additionally, the production of prostaglandin (B15479496) E2 (PGE2) was quantified using ELISA, and NF-κB activation was measured using reporter gene assays. semanticscholar.org These findings suggest that MSS1 influences inflammatory responses, potentially through pathways involving NF-κB, a key transcription factor. semanticscholar.org
While MSS1 is known to associate with basal transcription factors and implicated in transcriptional regulation nih.govplos.org, direct in vitro transcription inhibition assays specifically detailing MSS1's inhibitory mechanism were not predominantly highlighted in the search results. However, the observed interactions with transcription machinery components nih.govplos.org and its role in the proteasome, which can degrade transcription factors, strongly suggest an indirect or direct modulatory role in transcription. The finding that HEC inhibits the in vitro proteolysis of mitotic cyclin B by the proteasome, and that HEC interacts with MSS1, provides an example of how MSS1's association within complexes can impact the degradation of proteins involved in cell cycle progression and, indirectly, transcription related to cell division. nih.gov Furthermore, MSS1 has been identified as a potential modulator of HIV Tat-mediated transactivation, directly linking it to the regulation of gene expression. nih.gov
In Silico Modeling and Bioinformatics Analysis
In silico modeling and bioinformatics analysis play a vital role in understanding the structural, functional, and evolutionary aspects of the this compound, complementing experimental findings. These computational approaches allow researchers to analyze protein sequences, predict three-dimensional structures, identify functional domains, and infer evolutionary relationships.
Bioinformatics tools are routinely used for the characterization of MSS1 based on its amino acid sequence. This includes identifying conserved domains, predicting post-translational modification sites, and analyzing physicochemical properties such as molecular weight and isoelectric point. Databases like UniProt and the Saccharomyces Genome Database (SGD) provide comprehensive bioinformatics annotations for MSS1 (PSMC2) from various organisms, including predicted domains and functional information. uniprot.orgyeastgenome.orgyeastgenome.orguniprot.org
Protein structure prediction methods have been applied to MSS1 (PSMC2) to gain insights into its three-dimensional conformation. Advanced algorithms, such as AlphaFold, have generated predicted structures for human PSMC2, which are available in databases like the Protein Data Bank in Europe (PDBe). proteinatlas.orgebi.ac.uk These predicted structures are valuable for understanding the protein's architecture, identifying potential interaction interfaces, and guiding further experimental studies. proteinatlas.orgebi.ac.ukwikipedia.org
In silico analysis is also instrumental in assessing the potential impact of genetic variations, such as single nucleotide polymorphisms (SNPs), on this compound structure and function. While specific studies focusing solely on in silico analysis of MSS1 variants were not extensively detailed, the general methodology involves using various prediction tools to evaluate the effect of amino acid substitutions on protein stability, folding, and interaction with other molecules. nih.govplos.orgnih.gov These tools analyze factors like sequence conservation, the nature of the amino acid change, and its location within the protein structure to predict whether a variant is likely to be deleterious or benign. plos.orgnih.gov
Computational modeling techniques extend beyond structure prediction to simulate protein dynamics and interactions. Given that MSS1 functions as part of the multi-subunit 26S proteasome and interacts with various transcription factors and other proteins nih.govnih.govplos.org, computational modeling of protein assemblies and protein-protein docking can provide insights into how MSS1 integrates into these complexes and the molecular basis of its interactions. nih.govwarwick.ac.uk Although challenging, modeling the conformational flexibility of proteins like MSS1 within dynamic complexes is an ongoing area of development in computational biology. nih.gov
The integration of bioinformatics analysis with experimental data is crucial for a comprehensive understanding of MSS1. For example, sequence analysis can inform the design of experiments, structural predictions can help interpret biochemical assay results, and in silico analysis of variants can prioritize candidates for functional validation.
Future Research Directions and Unaddressed Questions in Mss1 Protein Research
Elucidation of Novel Regulatory Mechanisms
A critical area for future investigation involves uncovering novel mechanisms that regulate MSS1 expression and activity. While some studies have indicated that the transcriptional activation of proteasome ATPase subunits, including MSS1, can be dependent on NF-κB signaling in contexts such as skeletal muscle cachexia, the full spectrum of transcriptional, post-transcriptional, and post-translational modifications governing MSS1 remains to be elucidated. uniroma2.it Research suggesting that MSS1 inhibition could represent a novel therapeutic strategy for neuroinflammatory disorders underscores the potential for identifying regulatory pathways that can be targeted for therapeutic benefit. genecards.org Future studies should aim to identify the complete repertoire of transcription factors, microRNAs, long non-coding RNAs, and epigenetic modifications that influence MSS1 expression. Furthermore, a detailed understanding of post-translational modifications such as phosphorylation, ubiquitination, and acetylation on MSS1 stability, localization, and function is crucial. Exploring how signaling pathways, beyond those already implicated, converge to regulate MSS1 activity will provide valuable insights into its dynamic control within the cell.
Comprehensive Mapping of Interactome and Functional Networks
Although MSS1 is known to be an integral part of the 19S regulatory complex of the proteasome and has been identified within functional networks related to cellular organization, protein modification, and folding, a comprehensive mapping of its dynamic interactome is still needed. scholaris.ca Future research should focus on employing advanced protein-protein interaction mapping techniques, such as high-throughput yeast two-hybrid screens, affinity purification coupled with mass spectrometry under various cellular conditions, and proximity-labeling techniques, to identify both stable and transient interaction partners of MSS1. uniprot.org Moving beyond binary interactions, the investigation of higher-order protein complexes involving MSS1 will provide a more complete picture of its functional modules. Integrating these interaction data with other functional genomics datasets can help to delineate the specific functional networks in which MSS1 participates under different physiological and pathological states, potentially revealing novel roles or pathways influenced by MSS1.
Deeper Understanding of Mechanistic Roles in Disease Progression
The involvement of MSS1 in disease contexts, such as neuroinflammation and potentially cancer-induced cachexia, highlights the need for a deeper understanding of its precise mechanistic contributions to disease progression. uniroma2.itgenecards.org While the proteasome system, including subunits like MSS1, is implicated in the degradation of misfolded or damaged proteins relevant to neurodegenerative diseases, the specific role of MSS1 dysfunction in the initiation and progression of these conditions warrants further investigation. Similarly, exploring how altered MSS1 expression or function contributes to the pathogenesis of other diseases where proteasome activity is critical, such as certain cancers or muscular dystrophies, represents a key future direction. Future research should utilize targeted approaches to modulate MSS1 expression or activity in disease models and assess the downstream molecular and phenotypic consequences. Elucidating the specific substrates of the proteasome whose degradation is most significantly impacted by altered MSS1 function in different disease states will be crucial for understanding its pathological roles.
Development of Advanced Experimental Models
The development and application of advanced experimental models are essential for accurately studying MSS1 function and its involvement in disease. While traditional models like yeast and cell lines have provided foundational insights, more complex systems are needed to recapitulate the intricacies of human physiology and pathology. Future research should leverage advanced models such as induced pluripotent stem cell (iPSC)-derived cell types (e.g., neurons, microglia, muscle cells), organoids, and sophisticated in vivo models with inducible or tissue-specific MSS1 modulation. Furthermore, the application of cutting-edge technologies like CRISPR/Cas9 for precise genome editing to create relevant disease models with specific MSS1 alterations will be invaluable. The increasing sophistication of computational models, including protein language models and simulations, can also contribute to predicting the functional consequences of MSS1 variants and guiding experimental design.
Q & A
Basic Research Questions
Q. What experimental techniques are commonly used to study MSS1 protein expression and function in neuroinflammatory models?
- Methodological Answer : MSS1 expression can be quantified via Western Blot using antibodies specific to its epitope (e.g., anti-MSS1 monoclonal antibodies). Functional studies often employ lipopolysaccharide (LPS)-induced BV2 microglial cell models, where MSS1 knockdown via RNA interference (RNAi) is paired with assays for inflammatory mediators (e.g., NO production via Griess reagent, iNOS/COX-2 expression) . For proteomic identification, 2-DE combined with MALDI-TOF-MS is recommended to resolve MSS1 from complex lysates .
Q. How can researchers validate the specificity of MSS1 antibodies in immunoblotting?
- Methodological Answer : Include both positive controls (e.g., lysates from MSS1-overexpressing cell lines) and negative controls (e.g., MSS1-knockdown cells via siRNA). Cross-reactivity can be minimized by pre-adsorbing antibodies with blocking peptides or using secondary antibodies with validated specificity. Parallel mass spectrometry validation of bands is advised for critical studies .
Q. What are the standard protocols for isolating MSS1-interacting proteins?
- Methodological Answer : Co-immunoprecipitation (Co-IP) with MSS1-specific antibodies followed by LC-MS/MS is widely used. Ensure stringent wash buffers (e.g., 0.1% SDS in PBS) to reduce non-specific binding. For transient interactions, crosslinking agents like formaldehyde may stabilize complexes prior to lysis .
Advanced Research Questions
Q. How should researchers address contradictions in MSS1 expression data across studies (e.g., upregulation vs. downregulation in neuroinflammation)?
- Methodological Answer : Discrepancies may arise from differences in cell models (e.g., primary microglia vs. BV2 cells), LPS concentrations, or time points. Replicate experiments using standardized protocols (e.g., 1000 ng/ml LPS for 2 hours ). Validate findings with orthogonal methods: combine RNA-Seq (for transcriptional regulation) with proteomics to confirm protein-level changes .
Q. What statistical approaches are recommended for analyzing MSS1 knockdown effects on inflammatory pathways?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., control, LPS-only, LPS + siRNA-MSS1). For proteomics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple hypotheses. Tools like SearchGUI can integrate results from multiple search engines to improve protein identification reliability .
Q. How can MSS1’s role in NF-κB signaling be mechanistically dissected?
- Methodological Answer : Employ luciferase reporter assays to measure NF-κB activation in MSS1-knockdown cells. Monitor IκBα degradation via Western Blot, as MSS1 knockdown reduces IκBα proteasomal degradation . Pharmacological inhibitors (e.g., MG-132 for proteasome inhibition) can further clarify MSS1’s regulatory role in this pathway .
Q. What strategies are effective for integrating MSS1 data with multi-omics datasets (e.g., transcriptomics, phosphoproteomics)?
- Methodological Answer : Use bioinformatics pipelines like STRING-DB to map MSS1 interaction networks. For cross-omics integration, apply weighted correlation network analysis (WGCNA) to identify co-expressed gene/protein modules. Cross-species analyses should prioritize functional homologs (e.g., yeast MSS1 orthologs) despite low sequence similarity .
Data Reproducibility & Reporting
Q. What minimal experimental details should be included in publications to ensure MSS1 study reproducibility?
- Methodological Answer : Report LPS treatment duration, siRNA sequences, antibody catalog numbers, and mass spectrometry parameters (e.g., LC gradient, collision energy). Deposit raw data (e.g., WB images, MS spectra) in repositories like PRIDE or YRC Public Data Repository .
Q. How can researchers optimize MSS1 detection in low-abundance samples?
- Methodological Answer : Enrich MSS1 via immunoprecipitation prior to Western Blot. For MS-based detection, use data-independent acquisition (DIA) modes (e.g., SWATH-MS) to improve sensitivity. Tandem mass tags (TMT) can multiplex samples, enhancing quantitative accuracy .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
